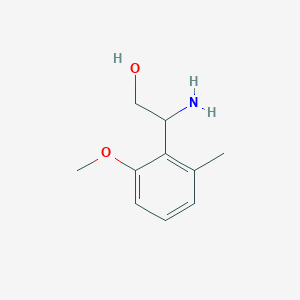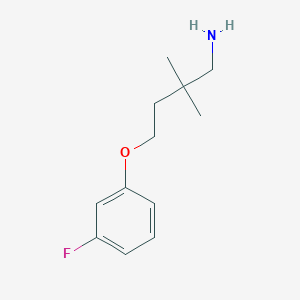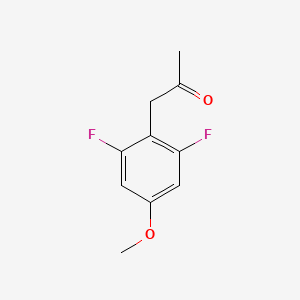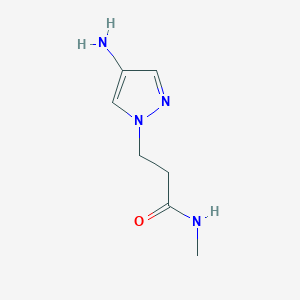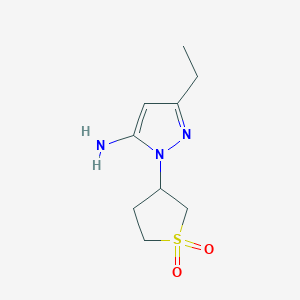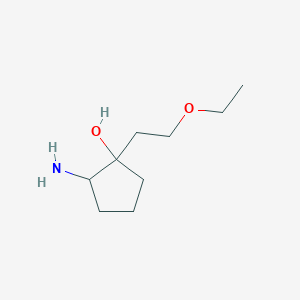
2-Amino-1-(2-ethoxyethyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol: is a chemical compound with a unique structure that includes an amino group, an ethoxyethyl side chain, and a cyclopentanol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale separation techniques.
化学反応の分析
Types of Reactions: 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxyethyl side chain can interact with hydrophobic regions. These interactions can influence the compound’s reactivity and its ability to participate in various biochemical pathways.
類似化合物との比較
- 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol
- 2-amino-1-(2-propoxyethyl)cyclopentan-1-ol
- 2-amino-1-(2-butoxyethyl)cyclopentan-1-ol
Comparison: Compared to its analogs, 2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol has a unique balance of hydrophilic and hydrophobic properties due to the ethoxyethyl side chain. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-amino-1-(2-ethoxyethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-12-7-6-9(11)5-3-4-8(9)10/h8,11H,2-7,10H2,1H3 |
InChIキー |
OEDYKNWKBLZQGT-UHFFFAOYSA-N |
正規SMILES |
CCOCCC1(CCCC1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



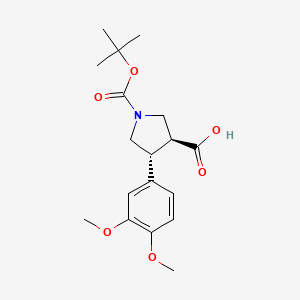
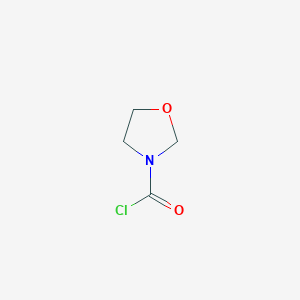

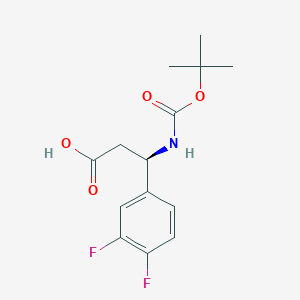
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
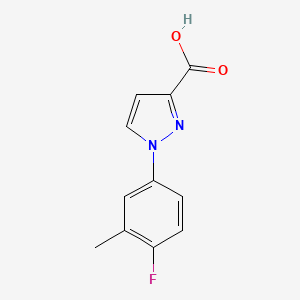
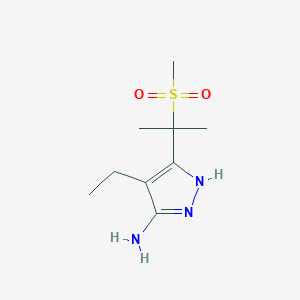
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
